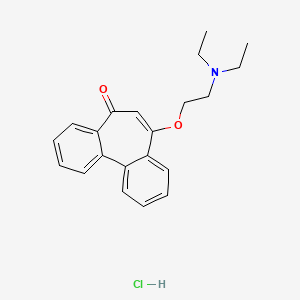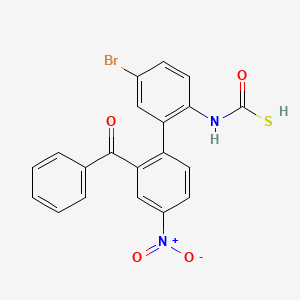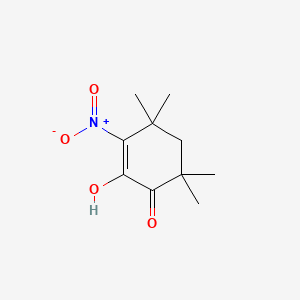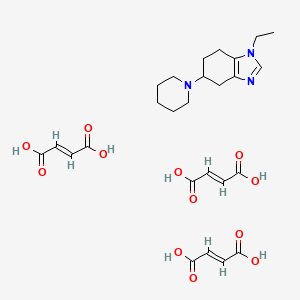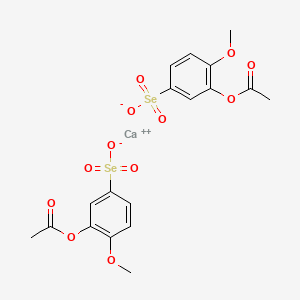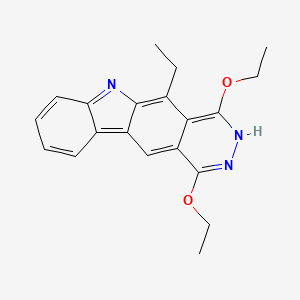
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- is a complex organic compound belonging to the class of pyridazino carbazoles This compound is characterized by its unique structure, which includes a pyridazine ring fused to a carbazole moiety, with ethoxy and ethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a pyranoindole derivative reacts with electron-deficient acetylenic dienophiles . This reaction is followed by further functional group modifications to introduce the ethoxy and ethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific conditions and methods can vary depending on the desired purity and application of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-6-methyl-1H,2H,3H,4H,6H-pyridazino(4,5-b)carbazole-1,4-dione
- 1,5-Dimethyl-6H-pyridazino(4,5-b)carbazole
Uniqueness
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- is unique due to its specific substituents and the resulting properties
Eigenschaften
CAS-Nummer |
126854-09-9 |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1,4-diethoxy-5-ethyl-3H-pyridazino[4,5-b]carbazole |
InChI |
InChI=1S/C20H21N3O2/c1-4-12-17-15(19(24-5-2)22-23-20(17)25-6-3)11-14-13-9-7-8-10-16(13)21-18(12)14/h7-11,23H,4-6H2,1-3H3 |
InChI-Schlüssel |
KDSSQNNNMDFRSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=C3C=CC=CC3=N2)C=C4C1=C(NN=C4OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


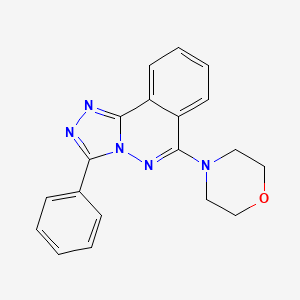
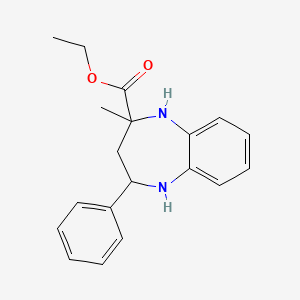
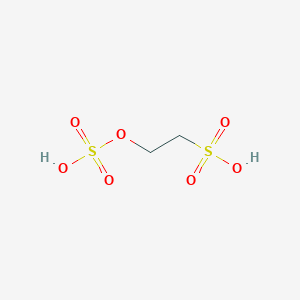


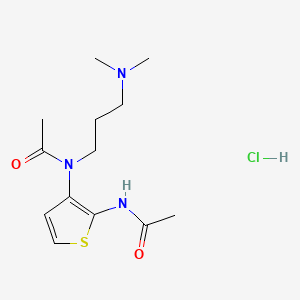
![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
